molecular formula C29H50N2O3 B13784784 Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-

Cat. No.: B13784784
M. Wt: 474.7 g/mol
InChI Key: CLNWNLAQIZVCHW-XRKRLSELSA-N
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Description

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- is a complex organic compound with a unique structure that includes a hexadecanamide backbone, a hydroxyphenyl group, and a pyrrolidinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidinylmethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications .

Properties

Molecular Formula

C29H50N2O3

Molecular Weight

474.7 g/mol

IUPAC Name

N-[(1R,2R)-1-hydroxy-1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide

InChI

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-28(33)30-27(24-31-22-15-16-23-31)29(34)25-18-20-26(32)21-19-25/h18-21,27,29,32,34H,2-17,22-24H2,1H3,(H,30,33)/t27-,29-/m1/s1

InChI Key

CLNWNLAQIZVCHW-XRKRLSELSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC=C(C=C2)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=C(C=C2)O)O

Origin of Product

United States

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